2-(环丙氨基)-1-苯乙醇盐酸盐

描述

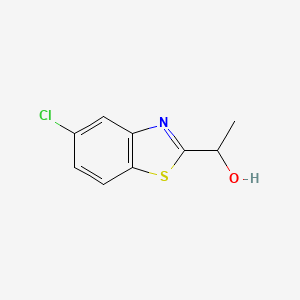

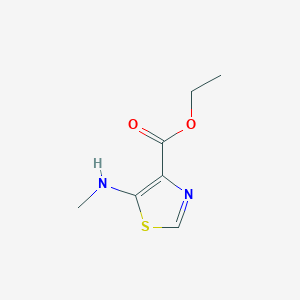

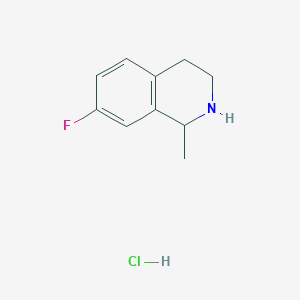

The compound “2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride” is a hydrochloride salt of an organic compound that contains a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring), a cyclopropyl group (a ring of 3 carbon atoms), and an amino group (a nitrogen atom with two hydrogen atoms). The presence of these functional groups can influence the compound’s physical and chemical properties .

Synthesis Analysis

The synthesis of such a compound would likely involve reactions that introduce the cyclopropylamino and phenyl groups to the ethan-1-ol backbone. This could potentially be achieved through nucleophilic substitution or addition reactions, although the exact methods would depend on the available starting materials and the specific reaction conditions .Molecular Structure Analysis

The molecular structure of this compound would be influenced by the presence of the phenyl, cyclopropyl, and amino groups. These groups could potentially engage in various intermolecular interactions, such as hydrogen bonding or pi stacking, which could influence the compound’s three-dimensional structure .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the phenyl, cyclopropyl, and amino groups. For example, the amino group might be able to act as a nucleophile in certain reactions, while the phenyl group could potentially participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amino group and the nonpolar phenyl group could give the compound both hydrophilic and hydrophobic properties .科学研究应用

生物技术生产

2-苯乙醇 (2-PE) 是一种具有玫瑰香味的芳香醇,主要通过化学合成生产。生物技术的最新进展为其生产提供了一种替代的、环保的方法。这涉及微生物转化过程,由于其自然和可持续的方法而受到关注。2-PE 的生物技术生产,特别是通过 L-苯丙氨酸的 Ehrlich 途径,是研究的一个关键领域。提高产量和应用原位产物去除技术的策略是该领域的重要课题 (Hua & Xu,2011);(Bosu Kim 等,2014);(Martínez-Avila 等,2018)。

微生物生产

使用 Ehrlich 途径在酵母(如酿酒酵母)中微生物生产 2-PE 为可持续和天然风味生产提供了机会。该方法涉及 L-苯丙氨酸的生物转化,并显示出工业规模生产的潜力。专注于产品放大和回收工艺对于在香料和食品等行业中的实际应用至关重要 (Etschmann 等,2002)。

血管舒张作用

对相关化合物 1-硝基-2-苯乙烷的研究显示出血管舒张作用,表明其潜在的医疗应用。该化合物通过刺激可溶性鸟苷酸环化酶-cGMP 途径诱导血管扩张,这对心血管健康至关重要 (Brito 等,2013)。

可持续生产方法

使用农业工业废弃物通过固态发酵生产 2-PE 是一种创新方法。该方法涉及使用甘蔗渣等废物作为底物,突出了可持续和经济的系统在生产有价值化合物中的潜力 (Martinez 等,2018)。

未来方向

属性

IUPAC Name |

2-(cyclopropylamino)-1-phenylethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c13-11(8-12-10-6-7-10)9-4-2-1-3-5-9;/h1-5,10-13H,6-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDUNEWPOLPWCCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC(C2=CC=CC=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5-Bromo-2-{methyl[2-(pyridin-2-yl)ethyl]amino}pyridin-3-yl)methanol](/img/structure/B1525412.png)

![Thieno[3,2-b]pyridin-6-ylmethanamine](/img/structure/B1525416.png)

![{1-Methyl-2-[4-(trifluoromethyl)phenyl]piperidin-3-yl}methanamine](/img/structure/B1525426.png)

![3-[(2-Methoxyethanesulfinyl)methyl]aniline](/img/structure/B1525428.png)